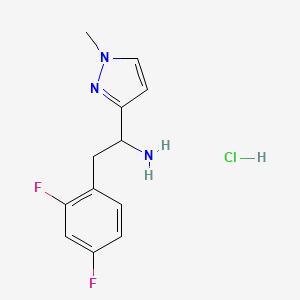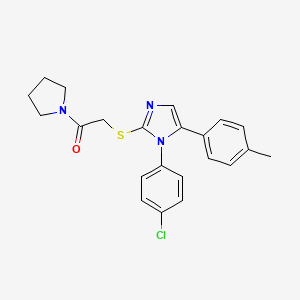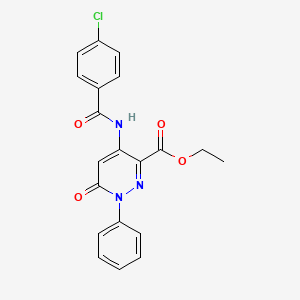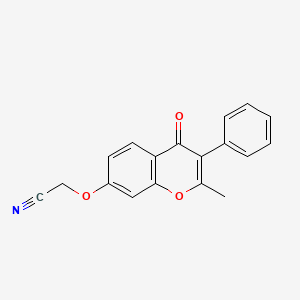![molecular formula C19H21NO4S B2996331 3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate CAS No. 1798430-22-4](/img/structure/B2996331.png)
3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure and functional groups make it a subject of interest for researchers aiming to explore its properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate typically involves multiple steps, starting with the preparation of the phenylethenyl group. This is followed by the introduction of the sulfonylamino group and the propyl acetate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form, suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding alcohols or ketones, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new chemical compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biological processes.
Industry: Its unique properties may make it useful in the production of materials, coatings, or other industrial products.
Mécanisme D'action
The mechanism by which 3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes or chemical reactions. Understanding the exact mechanism requires detailed studies and experiments to elucidate the pathways involved.
Comparaison Avec Des Composés Similaires
Phenylethylamine: A structurally related compound with applications in pharmaceuticals.
Sulfonylureas: Compounds containing sulfonyl groups used in medicine, particularly in diabetes treatment.
Propyl acetate: A simple ester used in various industrial applications.
Uniqueness: 3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate stands out due to its complex structure and the presence of multiple functional groups, which contribute to its diverse applications and reactivity.
This compound's multifaceted nature makes it a valuable subject for ongoing research and development across various scientific disciplines. Its potential to contribute to advancements in chemistry, biology, medicine, and industry underscores the importance of continued exploration and study.
Propriétés
IUPAC Name |
3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-16(21)24-13-6-10-18-9-5-11-19(15-18)20-25(22,23)14-12-17-7-3-2-4-8-17/h2-5,7-9,11-12,14-15,20H,6,10,13H2,1H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMCYLLECVELEC-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC(=CC=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCCC1=CC(=CC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2996249.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2996252.png)
![11-methyl-12-(2-methylprop-2-en-1-yl)-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2996253.png)




![Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B2996259.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B2996260.png)


![6-Fluoro-2-[4-(pyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2996270.png)

